![molecular formula C23H39NO10 B12338122 2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate CAS No. 188012-57-9](/img/structure/B12338122.png)
2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-amino-, polymer with alpha-hydro-omega-[(1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl) ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) is a complex polymeric compound. It is synthesized through the polymerization of ethanol, 2-amino-, with alpha-hydro-omega-[(1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl) ether and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol in a 3:1 ratio. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the polymerization of ethanol, 2-amino-, with alpha-hydro-omega-[(1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl) ether and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure is achieved. The polymerization process may involve steps such as initiation, propagation, and termination to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are combined under controlled conditions. The process may include continuous monitoring of temperature, pressure, and reaction time to ensure consistent quality and yield. Industrial production methods also focus on optimizing the efficiency of the polymerization process and minimizing any by-products or waste.
Analyse Chemischer Reaktionen
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce oxidized polymer derivatives, while substitution reactions can yield polymers with different functional groups.
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism by which this polymer exerts its effects involves interactions with specific molecular targets and pathways. The polymer’s functional groups can interact with various biological molecules, influencing cellular processes and pathways. These interactions can lead to changes in cellular behavior, making the polymer useful in biomedical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): A widely used polymer with similar properties but different functional groups.
Polyvinyl alcohol (PVA): Another polymer with comparable applications but distinct chemical structure.
Polypropylene glycol (PPG): Similar in its use in industrial applications but differs in its chemical composition.
Uniqueness
This polymer is unique due to its specific combination of monomers and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
188012-57-9 |
|---|---|
Molekularformel |
C23H39NO10 |
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
2-aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C21H32O9.C2H7NO/c1-5-18(22)28-12-9-25-15-21(8-4,16-26-10-13-29-19(23)6-2)17-27-11-14-30-20(24)7-3;3-1-2-4/h5-7H,1-3,8-17H2,4H3;4H,1-3H2 |
InChI-Schlüssel |
KBKAWCCSVYSCQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C.C(CO)N |
Verwandte CAS-Nummern |
188012-57-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
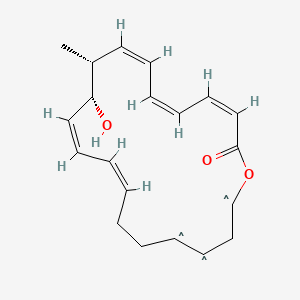
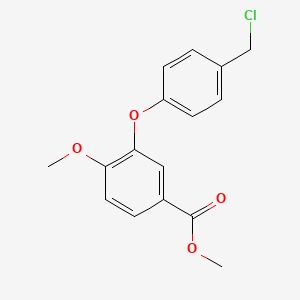
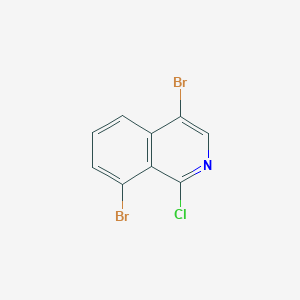
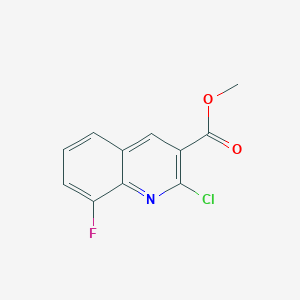
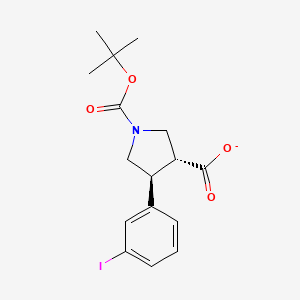

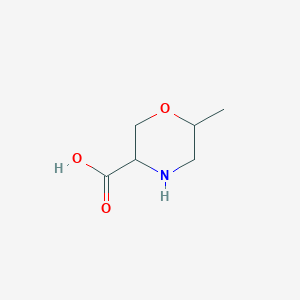

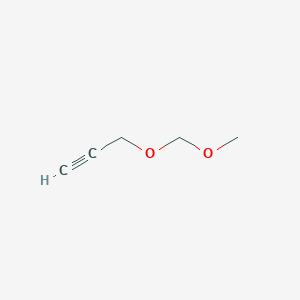
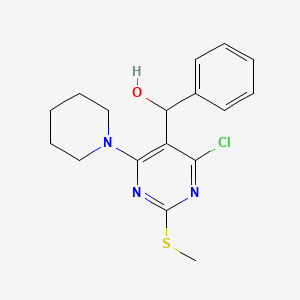
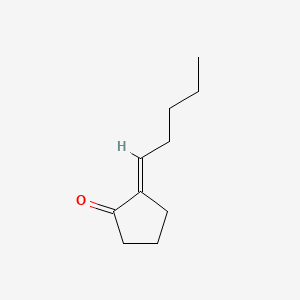
![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)
